molecular formula C17H25N3O2 B2925875 1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415503-00-1

1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

Cat. No.: B2925875
CAS No.: 2415503-00-1
M. Wt: 303.406
InChI Key: REBJLJUEHHEWLZ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3-methylphenyl group, an oxan-4-yl group, and a pyrrolidin-3-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea typically involves the reaction of 3-methylphenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general synthetic route can be summarized as follows:

    Step 1: Preparation of 3-methylphenyl isocyanate by reacting 3-methylphenylamine with phosgene or a phosgene equivalent.

    Step 2: Reaction of 3-methylphenyl isocyanate with 1-(oxan-4-yl)pyrrolidine to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent selection, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-2-yl]urea: Similar structure but with a different position of the pyrrolidinyl group.

    1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-4-yl]urea: Similar structure but with a different position of the pyrrolidinyl group.

    1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-5-yl]urea: Similar structure but with a different position of the pyrrolidinyl group.

Uniqueness: 1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13-3-2-4-14(11-13)18-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h2-4,11,15-16H,5-10,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJLJUEHHEWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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